molecular formula C11H14FNO B13501320 Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine

Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine

Cat. No.: B13501320
M. Wt: 195.23 g/mol
InChI Key: VGILOFBZADFBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C11H14FNO It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, along with a 3-fluoro-4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine typically involves the reaction of cyclopropylamine with 3-fluoro-4-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-methoxyphenyl)methanamine
  • Cyclopropyl(3-fluorophenyl)methanamine
  • Cyclopropyl(4-fluorophenyl)methanamine

Uniqueness

Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine is unique due to the presence of both the fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

cyclopropyl-(3-fluoro-4-methoxyphenyl)methanamine

InChI

InChI=1S/C11H14FNO/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3

InChI Key

VGILOFBZADFBBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CC2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.